molecular formula C23H16ClF3N2OS B2591931 6-chloro-3-(2-methylphenyl)-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 338965-75-6

6-chloro-3-(2-methylphenyl)-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2591931
CAS No.: 338965-75-6
M. Wt: 460.9
InChI Key: UXZCMOFPOZLEOU-UHFFFAOYSA-N
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Description

6-chloro-3-(2-methylphenyl)-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-3,4-dihydroquinazolin-4-one is a synthetic quinazolinone derivative investigated for its potential as a kinase inhibitor. Its core structure is related to known pharmacophores that target key signaling pathways in cells. Research indicates this compound is designed and screened for activity against the Fms-like tyrosine kinase 3 (FLT3), a critical receptor involved in cell proliferation and survival. Mutations in the FLT3 gene are a common driver in acute myeloid leukemia (AML), making it a prominent therapeutic target. The compound's mechanism of action is hypothesized to involve competitive binding at the ATP-binding site of FLT3, thereby inhibiting its aberrant signaling and inducing apoptosis in susceptible cancer cell lines. Its specific structural features, including the 6-chloro substituent and the trifluoromethylphenyl sulfanyl moiety, are engineered to optimize binding affinity and selectivity. Consequently, this molecule serves as a valuable chemical probe for studying FLT3-driven oncogenesis and is a key candidate in the preclinical development of targeted anticancer therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-chloro-3-(2-methylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF3N2OS/c1-14-5-2-3-8-20(14)29-21(28-19-10-9-16(24)12-18(19)22(29)30)13-31-17-7-4-6-15(11-17)23(25,26)27/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZCMOFPOZLEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CSC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-3-(2-methylphenyl)-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-3,4-dihydroquinazolin-4-one is a compound of significant interest due to its diverse biological activities. Quinazolinone derivatives, including this compound, are known for their potential therapeutic applications in various fields such as oncology, neurology, and infectious diseases. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H16ClF3N2OS
  • Molecular Weight : 460.9 g/mol
  • CAS Number : 338965-75-6
PropertyValue
Boiling Point559.9 ± 60.0 °C (Predicted)
Density1.36 ± 0.1 g/cm³ (Predicted)
pKa0.27 ± 0.70 (Predicted)

Quinazolinone derivatives exhibit a range of biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Many quinazolinones act as inhibitors of nitric oxide synthases, which are crucial in regulating vascular tone and neurotransmission (Camacho et al., 2016).
  • Antimicrobial Activity : Some studies have reported that quinazolinones can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections (Thanigaimalai et al., 2010).
  • Cancer Therapeutics : Certain derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth (Walser et al., 1991).

Anticancer Activity

A study evaluating the anticancer properties of various quinazolinone derivatives highlighted that compounds structurally similar to our target compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism often involved the induction of apoptosis and cell cycle arrest.

Antimicrobial Studies

Research has indicated that derivatives with trifluoromethyl substitutions demonstrate enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. This is particularly relevant for drug-resistant strains, where traditional antibiotics may fail.

Case Study 1: Anticancer Efficacy

In a recent study published in Frontiers in Chemistry, a series of quinazolinone derivatives were synthesized and tested for their anticancer activity against human cancer cell lines. The results showed that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells (Grombein et al., 2015).

Case Study 2: Antimicrobial Properties

A comparative study on the antimicrobial efficacy of various quinazolinone derivatives revealed that those containing trifluoromethyl groups had enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study concluded that these modifications could be pivotal in developing new antimicrobial agents (Zeiger et al., 2014).

Comparison with Similar Compounds

Substituent Variations in Quinazolin-4-One Derivatives

Compound Name / CAS / Source Position 3 Substituent Position 2 Substituent Position 6/7 Substituent Key Functional Groups
Target Compound 2-Methylphenyl [3-(Trifluoromethyl)phenyl]sulfanylmethyl 6-Cl Trifluoromethyl, Sulfanyl
3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one 3-Methoxyphenyl Methylsulfanyl N/A Methoxy, Sulfanyl
7-Chloro-3-(2,3-dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (793716-08-2) 2,3-Dimethylphenyl Sulfanyl 7-Cl Dimethylphenyl
3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (571149-45-6) 6-Methylheptyl Sulfanyl N/A Aliphatic chain

Key Observations :

  • Position 3 : Aromatic substituents (e.g., 2-methylphenyl, 3-methoxyphenyl) are common, but aliphatic chains (e.g., 6-methylheptyl in ) significantly increase lipophilicity.
  • Position 2 : Sulfanyl groups vary in complexity; the target compound’s trifluoromethylphenyl-sulfanylmethyl group enhances electron-withdrawing effects compared to simpler sulfanyl or methylsulfanyl groups .
  • Halogen Position : Chloro at position 6 (target) vs. 7 (793716-08-2) may alter steric interactions in biological targets.

Physicochemical Properties

Property Target Compound 4l (Molecules, 2014) 3-(3-Methoxyphenyl)-2-methylsulfanyl Analog
Melting Point (°C) Not Reported 228–230 Not Reported
Functional Groups Trifluoromethyl, Sulfanyl Methoxyphenyl, Quinazolinone Methoxy, Sulfanyl
Lipophilicity (Predicted) High (CF₃, aromatic groups) Moderate (methoxy) Moderate (methoxy, methylsulfanyl)

Insights :

  • The trifluoromethyl group in the target compound likely increases metabolic stability and membrane permeability compared to methoxy or methyl groups .
  • Higher melting points (e.g., 228–230°C for 4l ) suggest crystalline structures typical of quinazolinones, which may correlate with stability.

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